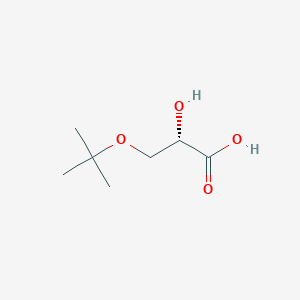

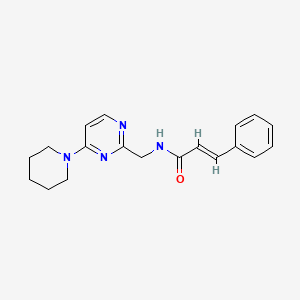

![molecular formula C24H18N2O5 B2529901 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-oxochromene-3-carboxamide CAS No. 946319-74-0](/img/structure/B2529901.png)

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-oxochromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furan derivatives has been a topic of interest in recent years . Furan derivatives can be synthesized by the reaction of the corresponding hydrazide with different aldose sugars . The heterocyclization of the formed hydrazones affords the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as a modified nucleobase via acetylation followed by the heterocyclization process .Molecular Structure Analysis

The molecular structure of furan derivatives has been studied extensively . The furan ring is a five-membered aromatic heterocycle, which is a common structural component of many natural products . The furan synthesis proceeds by protonation of one carbonyl which is attacked by the forming enol of the other carbonyl .Chemical Reactions Analysis

Furan derivatives exhibit a wide range of chemical reactions . For instance, the reaction of urea and thiourea with furfural yields bisimines-1,3-bis[(E)-furan2-yl)methylene]urea, and 1,3-bis[(E)-furan-2-yl)methylene]thiourea respectively . Also, the reaction between acetophenone and furfural (an aldehyde) in a basic medium yields the chalcone: (E)-3-(furan-2-yl)-1-phenylprop-2-ene-1-one .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives vary depending on their structure . Furfural, a five-membered heterocyclic aromatic hydrocarbon derivable from acid hydrolysis of sugar cane bagasse, maize cob, rice husk or any cellulose-containing material, has a density of 1160 kg/m^3 and boils at 161.7°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The chemical compound N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-oxochromene-3-carboxamide belongs to a class of compounds that have been studied for their unique synthesis methods and reactivity. Research has focused on synthesizing related compounds through various chemical reactions, highlighting their potential for further chemical and pharmacological investigation.

One study detailed the preparation of N-(Quinolin-6-yl)furan-2-carboxamide by coupling quinoline-6-amine with furan-2-carbonyl chloride, followed by reactions leading to electrophilic substitution reactions, showcasing the chemical versatility of these compounds (El’chaninov & Aleksandrov, 2017). Similar research efforts have been made to synthesize and study the reactivity of related compounds, such as the synthesis of furan-2-carbaldehydes for bioactive quinazolin-4(3H)-ones using green chemistry approaches (Yu et al., 2018).

Applications in Material Science and Sensing

The compound and its derivatives have found potential applications in material science and as chemical sensors. For example, acylthiourea derivatives, including those with furan components, have been synthesized and characterized for chemosensing applications. These compounds have demonstrated the ability to detect metal ions through colorimetric and fluorescence responses, showcasing their utility in environmental monitoring and analytical chemistry (Kalaiyarasi et al., 2019).

Chemosensing and Molecular Docking Studies

Chemosensors based on quinoline and furan structures have been developed for the detection of specific metal ions, highlighting the role of these compounds in creating sensitive and selective sensors for environmental and biomedical applications. These chemosensors have been evaluated for their efficiency in detecting ions like Zn(II) and In(III) through fluorescent enhancement and Cu(II) and Co(II) via color changes, indicating the versatility and potential of such compounds in sensing technologies (Kim et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of the compound .

Biochemical Pathways

It is known that similar compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways related to these biological activities.

Result of Action

Based on the biological activities associated with similar compounds, it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular levels, including inhibition of enzyme activity, alteration of cell signaling pathways, and induction of cell death in certain types of cells .

Eigenschaften

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O5/c27-22(18-13-16-5-1-2-7-20(16)31-24(18)29)25-17-10-9-15-6-3-11-26(19(15)14-17)23(28)21-8-4-12-30-21/h1-2,4-5,7-10,12-14H,3,6,11H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMGTXWEHTXVHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

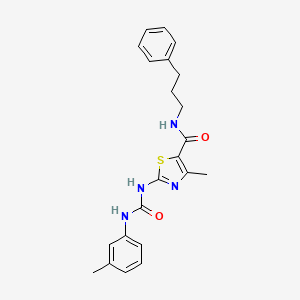

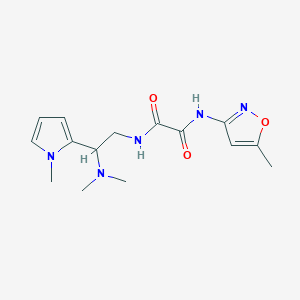

![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)

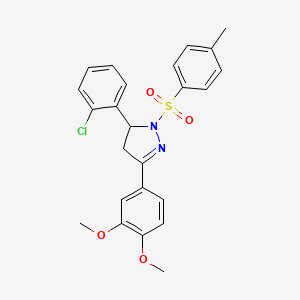

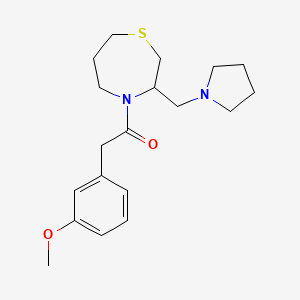

![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)

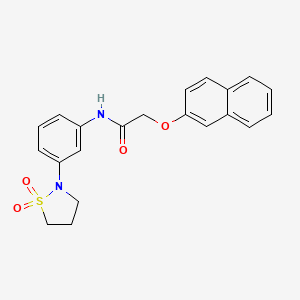

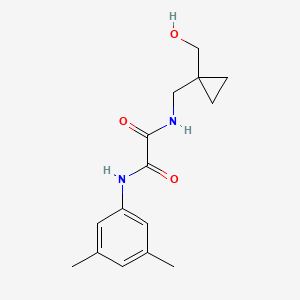

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)

![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)

![Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2529835.png)

![3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2529839.png)